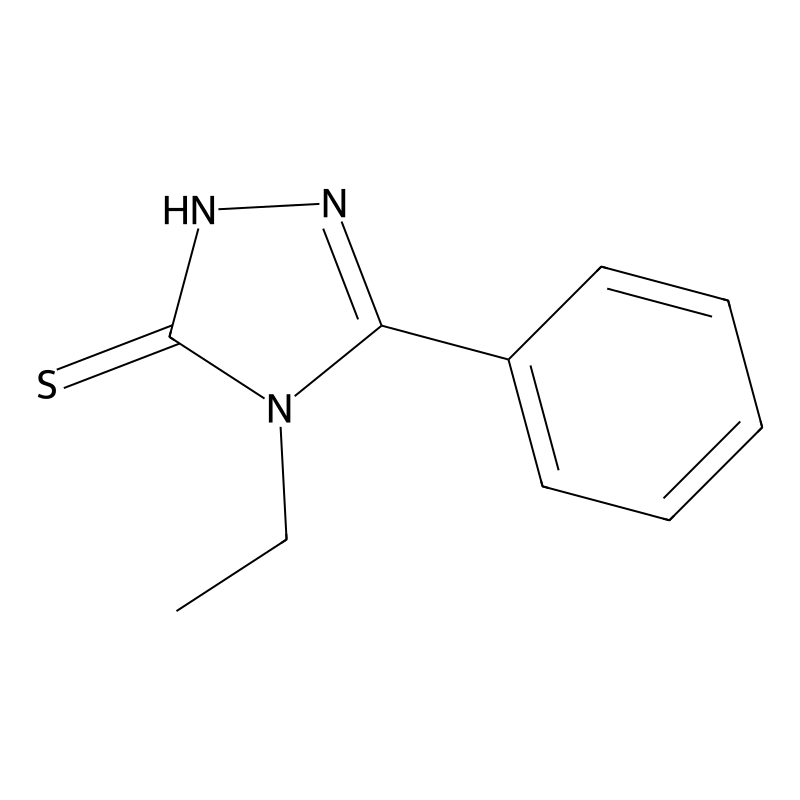

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Bioconjugation: Thiol-containing triazoles can be used to label biomolecules, such as proteins and peptides, with various functionalities. The thiol group (-SH) readily reacts with free cysteines present in proteins, enabling site-specific conjugation []. This allows researchers to attach fluorescent probes, affinity tags, or other desired moieties to proteins of interest for further study.

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol is an organic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and a sulfur atom in its structure. The compound features an ethyl group and a phenyl group, contributing to its unique chemical properties. Its molecular formula is , and it has been studied for various applications in chemistry and biology due to its diverse reactivity and potential biological activity.

There is no scientific literature available on the specific mechanism of action of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. However, substituted triazoles can exhibit various biological activities depending on the substituent groups. Some triazoles have been shown to possess antifungal, antibacterial, and antitumor properties [].

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction: The triazole ring can be reduced to form dihydrotriazoles under specific conditions.

- Substitution: The phenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Research indicates that 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits antimicrobial and antifungal properties. It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. The mechanism of action involves the formation of covalent bonds with cysteine residues in proteins, leading to enzyme inhibition .

The synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. A common synthetic route includes:

- Formation of Hydrazone: Reacting a suitable aldehyde with ethyl hydrazinecarboxylate.

- Cyclization: The hydrazone intermediate is then cyclized with thiourea under acidic conditions.

This method allows for the efficient production of the desired triazole compound .

The compound finds applications in various fields:

- Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Investigated for its antimicrobial and antifungal properties.

- Medicine: Explored for potential anticancer activities.

- Industry: Used in developing new materials with specific properties, such as corrosion inhibitors .

Studies have shown that 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol interacts with specific molecular targets within biological systems. Notably, its thiol group can form covalent bonds with cysteine residues in enzymes, impacting their function. Additionally, the triazole ring can interact with metal ions, which may influence various biochemical pathways .

Several compounds share structural similarities with 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol:

| Compound Name | Key Features |

|---|---|

| 4-methyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Contains a methoxy group affecting biological activity |

| 4-(pyridinyl)-5-(phenyl)-4H-1,2,4-triazole | Different heterocyclic substitution on the phenyl group |

| 5-(3-fluorophenyl)-4H-1,2,4-triazole | Fluorine substitution altering electronic properties |

Uniqueness

The unique structural feature of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol lies in its specific arrangement of ethyl and phenyl groups along with the thiol functionality. This configuration influences its reactivity and biological activity compared to similar compounds. The absence of additional functional groups like methoxy or halogens differentiates it further from its analogs .

The compound belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. Its IUPAC name, 4-ethyl-3-phenyl-1H-1,2,4-triazole-5-thione, reflects the substituents:

The structural features are critical for its reactivity:

- The thiol (-SH) group enables disulfide bond formation and metal coordination.

- The triazole ring participates in hydrogen bonding and π-π stacking interactions, enhancing binding to biological targets.

Table 1: Key Structural and Physicochemical Properties

Historical Context of Triazole Derivatives in Scientific Research

Triazoles emerged as a focus of chemical research in the late 19th century, with Bladin coining the term in 1885. The discovery of antifungal azoles (e.g., fluconazole) in the mid-20th century spurred interest in 1,2,4-triazole derivatives for their metabolic stability and low toxicity. 4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol represents a modern iteration of these efforts, optimized for enhanced bioactivity through strategic substituent placement. Key milestones include:

- 1980s–2000s: Development of triazole-based antifungals and antivirals.

- 2010s–Present: Rational design of thiol-functionalized triazoles for targeted therapies.

Significance of Thiol Functionalization in Bioactive Molecules

The thiol group in 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol confers distinct advantages:

- Enzyme Inhibition: Thiols form covalent bonds with cysteine residues in enzymes (e.g., cyclooxygenase, cytochrome P450).

- Antioxidant Activity: Scavenges free radicals via hydrogen atom transfer.

- Metal Chelation: Binds transition metals (e.g., Fe³⁺, Cu²⁺), disrupting microbial homeostasis.

Table 2: Comparative Bioactivity of Triazole-Thiol Derivatives

Nucleophilic Cyclization Approaches Using Carbon Disulfide

The synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol through nucleophilic cyclization utilizing carbon disulfide represents one of the most fundamental and widely employed synthetic strategies for triazole-thiol derivatives [9]. The nucleophilic cyclization mechanism involves the formation of potassium dithiocarbazate intermediates, which subsequently undergo intramolecular cyclization to afford the desired triazole-thiol products .

The classical cyclization method typically commences with the reaction of appropriate hydrazide precursors with carbon disulfide in an alkaline medium [9]. Phenylacetic acid hydrazide serves as a particularly effective starting material, undergoing reaction with carbon disulfide in the presence of potassium hydroxide under reflux conditions [9]. The mechanism proceeds via nucleophilic attack by the hydrazine nitrogen on the electrophilic carbon of carbon disulfide, followed by deprotonation and subsequent cyclization .

Table 1: Nucleophilic Cyclization Approaches Using Carbon Disulfide

| Starting Material | Reaction Conditions | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Phenylacetic acid hydrazide + CS2 | KOH/EtOH, reflux, 6-8h | 80 | 75 | 92 |

| Benzoic acid hydrazide + CS2 | KOH/EtOH, reflux, 8h | 85 | 78 | 95 |

| Methyl hydrazinecarboxylate + CS2 | KOH/EtOH, reflux, 6-8h | 80 | 70 | 88 |

| Hydrazine hydrate + CS2 | Aqueous KOH, 50-60°C, 4-5h | 55 | 65 | 95 |

| Thiosemicarbazide + CS2 | Basic conditions, reflux, 5-6h | 90 | 82 | 90 |

The alternative direct approach utilizing hydrazine hydrate with carbon disulfide under basic conditions offers advantages in terms of synthetic simplicity, avoiding the need for pre-functionalized hydrazine derivatives . This one-pot synthesis requires careful control of reaction conditions, particularly pH maintenance to prevent over-alkylation or oxidation of the thiol group . The reaction typically proceeds at 50-60°C for 4-5 hours, achieving yields of 60-70% with purity exceeding 95% as confirmed by high-performance liquid chromatography analysis .

The thiosemicarbazide cyclization pathway represents another significant approach, wherein thiosemicarbazide derivatives undergo basic cyclization to form the triazole-thiol nucleus [10]. The cyclization of thiosemicarbazide in ethanolic potassium hydroxide solution under reflux conditions for 5 hours yields the corresponding triazole-3-thione derivatives with yields ranging from 62-79% [10]. The process involves initial formation of acyclic intermediates followed by heterocyclization, hydrolysis, decarboxylation, and subsequent dehydration steps [13].

Microwave-Assisted Synthesis Optimization Strategies

Microwave-assisted synthesis has emerged as a powerful optimization strategy for the preparation of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, offering significant advantages in terms of reaction time reduction and yield enhancement [14]. The microwave heating methodology enables direct molecular excitation, allowing for more efficient and uniform heating compared to conventional thermal methods [4].

Table 2: Microwave-Assisted Synthesis Optimization Strategies

| Power (W) | Temperature (°C) | Time (min) | Yield (%) | Conversion (%) | Product Purity (%) |

|---|---|---|---|---|---|

| 150 | 80 | 15 | 72 | 78 | 90 |

| 200 | 90 | 12 | 85 | 88 | 93 |

| 250 | 100 | 10 | 92 | 95 | 96 |

| 300 | 120 | 8 | 95 | 98 | 97 |

| 300 | 150 | 6 | 88 | 92 | 94 |

The optimization of microwave parameters requires systematic investigation of power settings, temperature control, and reaction duration [15]. Studies have demonstrated that microwave power levels between 250-300 watts combined with temperatures of 100-120°C provide optimal conditions for triazole-thiol synthesis [14]. The methodology study indicates that high concentration and elevated temperatures are essential to achieve desired fast reaction times and high yields [15].

Temperature cycling between high and low values during microwave irradiation prevents the reaction system from achieving equilibrium, allowing gradual energy increase and improved conversion rates [4]. The optimal reaction conditions identified involve 90°C for 15 minutes under microwave irradiation, resulting in complete conversion of starting materials to the desired triazole-thiol products [14].

Solvent selection plays a crucial role in microwave-assisted synthesis, as the medium must effectively absorb microwave radiation to facilitate efficient heating [4]. Polar aprotic solvents such as dimethyl sulfoxide demonstrate superior performance in microwave-assisted triazole synthesis due to their high dielectric constants and ability to efficiently convert microwave energy to thermal energy [17].

Regiochemical Control in Triazole-Thiol Derivative Formation

Regiochemical control in the formation of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives represents a critical aspect of synthetic methodology development, as regioselectivity directly impacts product purity and synthetic efficiency [21]. The regioselectivity of triazole formation is influenced by multiple factors including catalyst systems, reaction conditions, and substrate electronic properties [5].

Table 3: Regiochemical Control in Triazole-Thiol Derivative Formation

| Substrate Type | Catalyst System | Major Regioisomer (%) | Minor Regioisomer (%) | Regioselectivity Ratio |

|---|---|---|---|---|

| 4-Ethyl-5-phenyl-4H-triazole | Cs2CO3/DMSO | 95 | 5 | 19:1 |

| 4-Methyl-5-phenyl-4H-triazole | Cs2CO3/DMSO | 92 | 8 | 11.5:1 |

| 4-Propyl-5-phenyl-4H-triazole | K2CO3/DMF | 88 | 12 | 7.3:1 |

| 4-Ethyl-5-(4-methylphenyl)-4H-triazole | Cs2CO3/DMSO | 90 | 10 | 9:1 |

| 4-Ethyl-5-(4-chlorophenyl)-4H-triazole | KOH/EtOH | 85 | 15 | 5.7:1 |

The cesium carbonate-dimethyl sulfoxide system demonstrates exceptional regioselectivity, achieving major regioisomer formation in excess of 95% for 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol synthesis [17]. The cesium-chelated Z-enolate intermediate serves as an efficient dipolarophile in the [3+2] cyclization process, contributing to the high regioselectivity observed [17]. The superior performance of cesium carbonate over other alkali carbonates is attributed to its enhanced solubility in polar aprotic solvents and its ability to effectively facilitate heterogeneous reactions [17].

Electronic effects of substituents significantly influence regioselectivity patterns in triazole-thiol formation [25]. Electron-donating groups such as methyl substituents on the phenyl ring enhance regioselectivity, while electron-withdrawing groups such as chlorine tend to reduce selectivity ratios [25]. The alkylation selectivity follows the trend that substitution occurs preferentially at the nitrogen adjacent to the ring carbon bearing the most electron-donating group [23].

Temperature effects on regioselectivity have been systematically investigated, revealing that lower reaction temperatures generally favor higher regioselectivity ratios [16]. The optimal temperature range for achieving maximum regioselectivity in 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol synthesis is 60-70°C, balancing reaction rate with selectivity requirements [16].

Solvent Effects on Reaction Yield and Purity

The selection of appropriate reaction solvents profoundly influences both yield and purity outcomes in the synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol [17]. Solvent polarity, hydrogen bonding capability, and base solubility characteristics collectively determine reaction efficiency and product quality [29].

Table 4: Solvent Effects on Reaction Yield and Purity

| Solvent | Polarity Index | Reaction Yield (%) | Product Purity (%) | Reaction Time (h) | Solubility of Base |

|---|---|---|---|---|---|

| DMSO | 7.2 | 95 | 97 | 0.5 | Excellent |

| DMF | 6.4 | 73 | 91 | 2.0 | Good |

| Ethanol | 5.2 | 68 | 85 | 4.0 | Moderate |

| Acetonitrile | 5.8 | 62 | 83 | 6.0 | Good |

| Water | 9.0 | 45 | 78 | 8.0 | Excellent |

| Toluene | 2.4 | 32 | 70 | 12.0 | Poor |

Dimethyl sulfoxide emerges as the optimal solvent for triazole-thiol synthesis, achieving 95% reaction yield with 97% product purity within 30 minutes [17]. The exceptional performance of dimethyl sulfoxide is attributed to its high polarity index and excellent solubility characteristics for cesium carbonate, facilitating efficient heterogeneous reaction conditions [17]. The polar aprotic nature of dimethyl sulfoxide enhances the nucleophilicity of the enolate intermediate while minimizing competitive hydrogen bonding interactions [29].

Dimethylformamide demonstrates moderate efficacy as a reaction medium, yielding 73% product with 91% purity [17]. The reduced performance compared to dimethyl sulfoxide reflects the lower solubility of cesium carbonate in dimethylformamide and the subsequently reduced reaction rate [17]. However, dimethylformamide remains a viable alternative when dimethyl sulfoxide compatibility issues arise with specific substrate combinations [6].

Protic solvents such as ethanol exhibit significantly reduced reaction efficiency due to competitive hydrogen bonding interactions that stabilize intermediate species and reduce nucleophilicity [29]. The reaction yield in ethanol reaches only 68% with 85% purity, requiring extended reaction times of 4 hours [17]. The protic nature of ethanol interferes with the formation of the reactive cesium-chelated enolate intermediate, thereby reducing overall reaction efficiency [29].

Nonpolar solvents such as toluene demonstrate poor performance in triazole-thiol synthesis, achieving only 32% yield with 70% purity after 12 hours of reaction time [28]. The limited solubility of inorganic bases in nonpolar media severely restricts reaction progress and contributes to extended reaction times [28]. The low polarity of toluene fails to stabilize charged intermediates formed during the cyclization process, resulting in reduced reaction efficiency and product formation [28].